Methyl 4-(benzyloxy)-3-hydroxybenzoate
Description
Methyl 4-(benzyloxy)-3-hydroxybenzoate (CAS: 87687-75-0) is a benzoic acid derivative featuring a benzyloxy group at the para position (C4) and a hydroxyl group at the meta position (C3) of the aromatic ring, with a methyl ester at the carboxylic acid moiety. This compound is commercially available with 95% purity and is of interest in pharmaceutical and materials science research due to its structural versatility. It has been isolated from fungal metabolites (e.g., Alternaria alternata) and serves as an intermediate in synthesizing complex molecules, such as pyrrolopyridazine derivatives . Its benzyloxy group contributes to lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing both reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-hydroxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEZVYTTZZQFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(benzyloxy)-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(benzyloxy)-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(benzyloxy)-3-hydroxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions can be tailored to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(benzyloxy)-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-3-hydroxybenzaldehyde.
Reduction: Formation of 4-(benzyloxy)-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of methyl 4-(benzyloxy)-3-hydroxybenzoate. For instance, compounds synthesized from this precursor demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some exhibiting an IC50 value of less than 1 µg/mL . This positions this compound as a potential candidate for developing new anti-tubercular agents.
Antifungal Activity
Another area of interest is the antifungal activity of derivatives synthesized from this compound. A study evaluated several synthesized compounds against human pathogenic fungal strains, including Candida and Aspergillus species. Some derivatives showed promising antifungal activity, indicating potential therapeutic uses in treating fungal infections .
Synthetic Methodologies
Ultrasound-Assisted Synthesis
The synthesis of this compound can be achieved through ultrasound-assisted methods, which enhance reaction rates and yields while employing green chemistry principles. For example, the reaction between benzyl chloride and methyl 4-hydroxybenzoate in the presence of potassium carbonate and dimethylformamide yielded high purity products with reduced solvent usage .
Green Chemistry Techniques
Utilizing molecular sieves and sonication during the synthesis process not only improves efficiency but also minimizes environmental impact. These methods have been applied successfully to generate various derivatives that exhibit biological activities, thus supporting sustainable practices in chemical synthesis .
Biological Studies
Cytotoxicity Assessments
In addition to antimicrobial properties, cytotoxicity studies have been conducted using human cancer cell lines such as HeLa cells. The synthesized derivatives were evaluated for their cytotoxic effects, providing insights into their potential as anticancer agents. The findings suggest that certain compounds derived from this compound may inhibit cancer cell proliferation effectively .
Data Tables
| Application Area | Activity | Reference |
|---|---|---|
| Antimicrobial | IC50 < 1 µg/mL against M. tuberculosis | |
| Antifungal | Active against multiple Candida and Aspergillus strains | |
| Cytotoxicity | Inhibitory effects on HeLa cells |
Case Studies
- Case Study on Antitubercular Activity : A series of compounds derived from this compound were tested for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications to the structure could significantly enhance activity, paving the way for further drug development.
- Case Study on Antifungal Activity : Derivatives synthesized using ultrasound-assisted techniques were tested against various fungal pathogens. The results showed that certain modifications led to increased antifungal potency, suggesting that these compounds could be developed into effective treatments for fungal infections.
Mechanism of Action
The mechanism of action of methyl 4-(benzyloxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound enzymes and receptors .
Comparison with Similar Compounds
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate
- Structural Difference : The benzyloxy group in the target compound is replaced with a cyclopropylmethoxy group.
- However, its smaller size may decrease π-π stacking interactions in crystalline phases .
- Applications: Not explicitly reported in biological studies, but its synthesis suggests utility in tuning mesogenic properties for liquid crystal applications .
Methyl 4-Acetamido-3-hydroxybenzoate
- Structural Difference : A para-acetamido group replaces the benzyloxy group.
- Properties : The acetamido group introduces hydrogen-bonding capability and increases polarity, likely improving aqueous solubility. Isolated from Alternaria alternata, this compound may exhibit antifungal activity due to its electron-withdrawing substituent .
- Applications: Potential use in antimicrobial agents .
Methyl 3-Hydroxybenzoate
- Structural Difference : Lacks the para-benzyloxy group entirely.
- Properties : Simplified structure results in lower molecular weight (152.15 g/mol vs. 258.27 g/mol) and higher solubility in water. Found in fungal metabolites, it demonstrates antioxidant properties .
- Applications : Used as a building block for antioxidants and fragrances .
Methyl 4-(Difluoromethoxy)-3-hydroxybenzoate
- Structural Difference : Benzyloxy replaced with difluoromethoxy.
- Properties : The electron-withdrawing fluorine atoms increase acidity of the hydroxyl group (pKa reduction) and enhance metabolic stability. Available in 97% purity, it is a candidate for drug intermediate synthesis .
- Applications : Explored in fluorinated pharmaceuticals for improved bioavailability .
Methyl 4-Benzyloxy-3-methoxybenzoate (Methyl Benzyl Vanillate)
- Structural Difference : Hydroxyl group at C3 replaced with methoxy.
- Properties : Methoxy substitution eliminates hydrogen-bonding capacity at C3, increasing lipophilicity. This modification is critical in designing prodrugs or enhancing membrane permeability .
- Applications : Used in flavoring agents and polymer additives .
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Benzyloxy vs. Cyclopropylmethoxy : Benzyloxy enhances aromatic stacking but reduces solubility; cyclopropylmethoxy balances bulk and polarity .
- Hydroxyl vs. Methoxy : Hydroxyl groups enable hydrogen bonding (critical for biological activity), while methoxy groups improve lipophilicity .
- Electron-Withdrawing Groups (e.g., Difluoromethoxy) : Increase stability and acidity, favoring drug metabolism .
Biological Relevance : Antimicrobial and antifungal activities are linked to hydroxyl and benzyloxy groups, which may disrupt microbial membranes or enzyme binding .
Synthetic Utility : The benzyloxy group is a common protecting group in organic synthesis, enabling selective deprotection for stepwise reactions .
Biological Activity
Methyl 4-(benzyloxy)-3-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by its benzyloxy and hydroxy functional groups, which contribute to its biological activity. The structure can be represented as follows:
- Chemical Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
The presence of the benzyloxy group enhances lipophilicity, facilitating interaction with lipid membranes and influencing the activity of membrane-bound enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with various biological macromolecules, affecting their structure and function.
- Lipophilicity : The benzyloxy group increases the compound's ability to penetrate lipid membranes, which may enhance its efficacy against certain targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:
- Bacterial Inhibition : The compound has demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It also shows antifungal properties against Candida species.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa) have revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these effects are reported to be less than 10 µM, indicating potent activity .
- Mechanistic Insights : The compound appears to exert its anticancer effects through modulation of apoptotic pathways and inhibition of key signaling cascades involved in tumor growth .
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Antimicrobial Efficacy Study : A study published in Nature evaluated the compound's effectiveness against human pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 5 µg/mL, showcasing its potential for therapeutic applications in infectious diseases .
- Anticancer Mechanism Investigation : Research conducted on HeLa cells demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways .
- In Silico Studies : Molecular docking simulations have provided insights into the binding affinities of this compound with various targets, including enzymes involved in cancer progression, indicating a strong potential for drug development .
Q & A
Basic Synthesis: What are the common laboratory synthesis routes for Methyl 4-(benzyloxy)-3-hydroxybenzoate?
Answer:
The compound is synthesized via selective protection/deprotection of hydroxyl groups. A typical route involves:
Benzyl Protection : Reacting 3,4-dihydroxybenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃/DMF) to protect the 4-hydroxyl group.
Methyl Esterification : Treating the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to esterify the carboxylic acid group.
Selective Demethylation : If starting from a methoxy precursor, controlled hydrolysis (e.g., BBr₃ in CH₂Cl₂ at −78°C) can selectively remove the methyl group at the 3-position to yield the free hydroxyl group.
Key validation steps include TLC monitoring and NMR spectroscopy to confirm regioselectivity .
Advanced Characterization: How can researchers resolve ambiguities in spectroscopic data for structural confirmation?
Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ 7.3–7.5 ppm for benzyl protons, δ 3.8–4.1 ppm for methoxy groups). provides canonical SMILES for computational NMR prediction validation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₆O₄, MW 272.3). Cross-reference with EPA/NIH spectral libraries for fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives, refine structures using software like SHELXL (see for refinement protocols with H-atom constraints) .
Safety and Handling: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store at 2–8°C in airtight, light-protected containers. Avoid exposure to moisture to prevent ester hydrolysis .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Do not release into the environment .
Biological Activity: What methodologies are used to evaluate its potential bioactivity?
Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and measure MIC/MBC values .
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence-based) targeting enzymes like tyrosinase or COX-2. Optimize substrate concentrations using Bradford protein quantification ( ) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa, HEK293) with IC₅₀ calculations. Validate results with structure-activity relationship (SAR) studies on benzyloxy/methoxy analogs .
Computational Modeling: How can molecular docking predict its interactions with biological targets?
Answer:
3D Structure Preparation : Generate the compound’s 3D conformation from its InChI key ( ) using software like Open Babel.
Target Protein Selection : Download PDB files (e.g., COX-2, 5KIR) from the RCSB database.
Docking Simulations : Use AutoDock Vina to assess binding affinities. Focus on hydrogen bonding with the 3-hydroxy group and hydrophobic interactions with the benzyl moiety.
Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .
Stability and Degradation: What conditions accelerate its decomposition, and how are degradation products analyzed?
Answer:
- Stress Testing : Expose the compound to:
- Hydrolytic Conditions : 0.1M HCl/NaOH at 40°C for 48 hours.
- Oxidative Stress : 3% H₂O₂ at 25°C.
- Photolysis : UV light (λ = 254 nm) for 24 hours.
- Analysis : Monitor degradation via HPLC (C18 column, mobile phase: MeOH/H₂O 70:30). Identify byproducts using LC-MS/MS .
Structural Analog Synthesis: How can researchers modify the benzyloxy group to tune physicochemical properties?
Answer:
- Electron-Withdrawing Groups : Substitute benzyl with 4-nitrobenzyl to enhance stability. Use Pd/C hydrogenation for selective deprotection.
- PEGylation : Replace benzyl with polyethylene glycol (PEG) chains to improve aqueous solubility. Confirm substitution via ¹H NMR (loss of aromatic protons at δ 7.3–7.5 ppm) .
Data Contradictions: How to address discrepancies in reported melting points or spectral data?
Answer:
- Purity Verification : Re-crystallize the compound from ethanol/THF ( ) and re-measure melting points using a calibrated apparatus.
- Spectral Reproducibility : Ensure solvent deuteration consistency (e.g., DMSO-d₆ vs. CDCl₃) and compare with literature data from crystallographically validated structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
